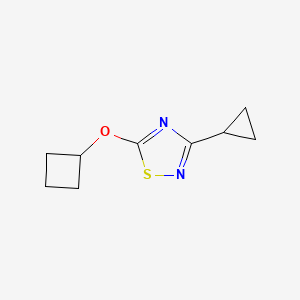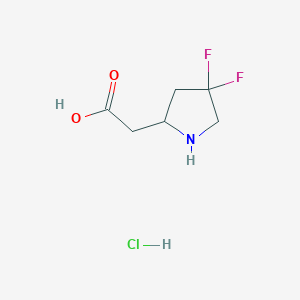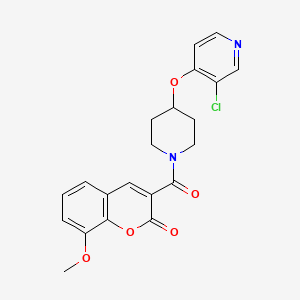
3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H19ClN2O5 and its molecular weight is 414.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis begins with the preparation of the chloropyridine intermediate, reacting 3-chloropyridine with appropriate alkoxylating agents to introduce the oxygen atom. This intermediate is then reacted with piperidine under suitable conditions to form the 3-chloropyridin-4-yloxy-piperidine. The next step involves coupling this intermediate with a chromenone derivative, possibly through a condensation or nucleophilic addition reaction, resulting in the target compound. Typical conditions include the use of anhydrous solvents, inert atmosphere, and catalysts like palladium or copper.
Industrial production methods: : Scaling up involves optimizing each step for yield and purity. Industrial methods may include continuous flow processes, where the reagents are fed continuously into reactors, ensuring consistent product formation. Advanced purification techniques like recrystallization or chromatography are employed to achieve high purity standards.
Chemical Reactions Analysis
Types of reactions: : The compound undergoes various reactions such as oxidation, reduction, and substitution. The chloropyridine moiety can participate in nucleophilic aromatic substitution, while the piperidine ring can undergo oxidation to form N-oxides.
Common reagents and conditions: : Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium alkoxides for substitution are commonly used. Reactions are typically conducted in solvents like ethanol, dichloromethane, or acetonitrile, under controlled temperatures.
Major products: : Oxidation leads to N-oxides, reduction results in dechlorinated or reduced pyridine derivatives, and substitution yields various alkoxylated or aminated products.
Scientific Research Applications
Chemistry: : Serves as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: : Used in the design of bioactive molecules, potentially as enzyme inhibitors or receptor modulators.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent, due to the presence of bioactive moieties.
Industry: : Used in the production of specialized materials or as a starting material for the synthesis of high-value chemicals.
Mechanism of Action
Effects: : The compound exerts its effects primarily through interactions with biological macromolecules.
Molecular targets and pathways: : Likely targets include enzymes involved in inflammation pathways or receptors regulating cell growth. The chloropyridine and chromenone structures suggest potential binding with proteins, altering their activity or expression.
Comparison with Similar Compounds
Uniqueness: : Compared to other chloropyridine or chromenone derivatives, this compound's combination of functional groups provides unique chemical and biological properties.
List of similar compounds
3-chloropyridin-4-yl piperidine
8-methoxychromen-2-one derivatives
Piperidine-chromenone conjugates
This compound's multi-faceted nature makes it a rich subject for exploration across various scientific disciplines
Properties
IUPAC Name |
3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-27-18-4-2-3-13-11-15(21(26)29-19(13)18)20(25)24-9-6-14(7-10-24)28-17-5-8-23-12-16(17)22/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRNIWGPOOKTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
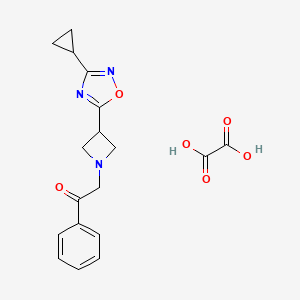

![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)
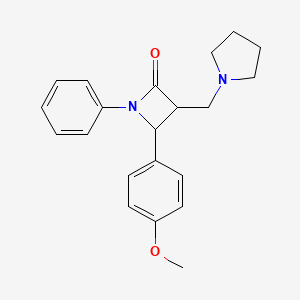
![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)
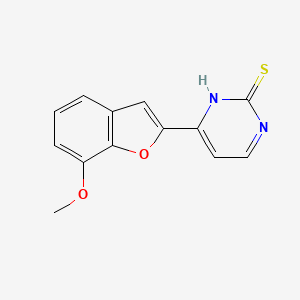
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)
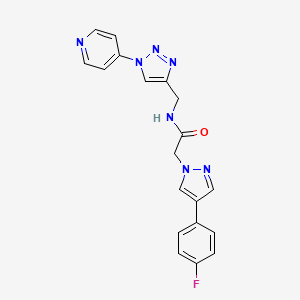
![5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2559502.png)

![Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2559507.png)
![2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B2559508.png)
